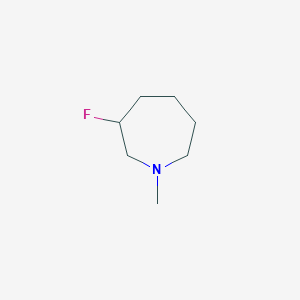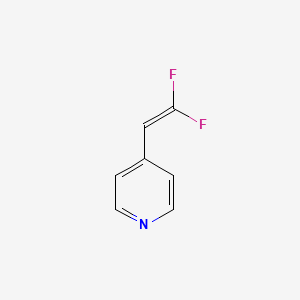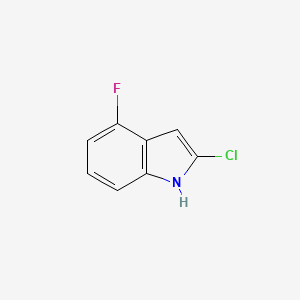
3-Fluoro-1-methyl-azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1-methyl-azepane is a seven-membered heterocyclic compound containing a nitrogen atom and a fluorine substituent. This compound is part of the azepane family, which is known for its diverse biological and chemical properties. The presence of the fluorine atom can significantly alter the compound’s reactivity and biological activity, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methyl-azepane typically involves the cyclization of appropriate precursors. One common method is the Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines . This method allows for the selective introduction of the fluorine atom and the formation of the azepane ring under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the development of more efficient catalysts and greener reaction conditions is an ongoing area of research to make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-1-methyl-azepane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrogen atom in the azepane ring can participate in oxidation and reduction reactions, leading to different oxidation states and functional groups.
Cyclization and Ring-Opening: The azepane ring can undergo cyclization to form more complex structures or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted azepanes, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-1-methyl-azepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-Fluoro-1-methyl-azepane exerts its effects depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atom can enhance the compound’s binding affinity and selectivity by influencing the electronic properties and steric interactions.
Comparación Con Compuestos Similares
Similar Compounds
Azepane: The parent compound without the fluorine substituent.
3-Chloro-1-methyl-azepane: A similar compound with a chlorine atom instead of fluorine.
3-Fluoro-1-ethyl-azepane: A compound with an ethyl group instead of a methyl group.
Uniqueness
3-Fluoro-1-methyl-azepane is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other azepane derivatives. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H14FN |
|---|---|
Peso molecular |
131.19 g/mol |
Nombre IUPAC |
3-fluoro-1-methylazepane |
InChI |
InChI=1S/C7H14FN/c1-9-5-3-2-4-7(8)6-9/h7H,2-6H2,1H3 |
Clave InChI |
POTBXXRXUWZLJI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC(C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)

![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)


![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)



